molecular formula C18H16Cl2N4O2S2 B14144127 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea CAS No. 6380-22-9

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B14144127
CAS No.: 6380-22-9
M. Wt: 455.4 g/mol
InChI Key: PPIWMIWFTZKZHJ-UHFFFAOYSA-N
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Description

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the thiadiazole intermediate with 2,4-dichlorobenzyl chloride under basic conditions.

    Urea Formation: The final step involves the reaction of the thiadiazole-sulfanyl intermediate with 2-methoxyphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their activity and thereby exerting its biological effects . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea is unique due to the presence of both the 2,4-dichlorobenzyl and 2-methoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

6380-22-9

Molecular Formula

C18H16Cl2N4O2S2

Molecular Weight

455.4 g/mol

IUPAC Name

1-[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C18H16Cl2N4O2S2/c1-26-15-5-3-2-4-14(15)21-17(25)22-18-24-23-16(28-18)10-27-9-11-6-7-12(19)8-13(11)20/h2-8H,9-10H2,1H3,(H2,21,22,24,25)

InChI Key

PPIWMIWFTZKZHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CSCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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